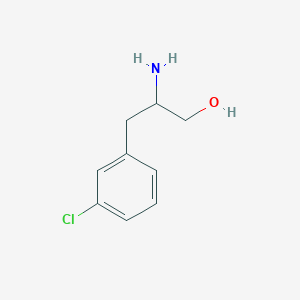

2-Amino-3-(3-chlorophenyl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

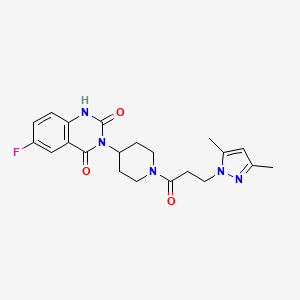

“2-Amino-3-(3-chlorophenyl)propan-1-ol” is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery .

Molecular Structure Analysis

The molecular formula of “2-Amino-3-(3-chlorophenyl)propan-1-ol” is C9H12ClNO . The InChI code is 1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 .Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-3-(3-chlorophenyl)propan-1-ol” is 185.65 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用

Synthesis and Antifungal Evaluation

One notable application of derivatives closely related to 2-Amino-3-(3-chlorophenyl)propan-1-ol is in the synthesis of 1,2,3-Triazole derivatives for antifungal evaluations. For instance, the compound 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, synthesized via copper-catalyzed azide alkyne cycloaddition (click chemistry), showed significant antifungal activity against Candida strains, indicating its potential as a lead compound for antifungal drug development (Lima-Neto et al., 2012).

Inhibition of Carbon Steel Corrosion

Derivatives of 2-Amino-3-(3-chlorophenyl)propan-1-ol have been studied for their corrosion inhibition properties. The synthesis of tertiary amines, including derivatives similar to 2-Amino-3-(3-chlorophenyl)propan-1-ol, demonstrated effective inhibition of carbon steel corrosion. These compounds retard the anodic dissolution of iron by forming a protective layer on the metal surface, showcasing their potential as corrosion inhibitors (Gao, Liang, & Wang, 2007).

Analytical Chemistry Applications

Another interesting application is in the synthesis of novel amino-functionalized polymers for environmental sampling. A derivative, synthesized using 3-(trimethoxysilyl)propylamine as a precursor, was used to coat fused-silica fiber for headspace solid-phase microextraction (SPME) of chlorophenols from environmental samples. This demonstrates the compound's utility in developing analytical methodologies for environmental monitoring (Bagheri, Babanezhad, & Khalilian, 2008).

作用機序

The mechanism of action of “2-Amino-3-(3-chlorophenyl)propan-1-ol” is not specified in the search results. Given its structure, it may interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects. Its potential pharmacological activities suggest it may interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety information for “2-Amino-3-(3-chlorophenyl)propan-1-ol” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2-amino-3-(3-chlorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOXQIODUSXROP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine](/img/structure/B2706400.png)

![6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2706401.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706413.png)

![N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide](/img/structure/B2706416.png)

![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2706422.png)